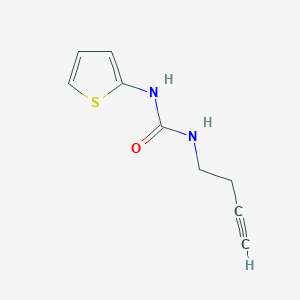
3-(but-3-yn-1-yl)-1-(thiophen-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(But-3-yn-1-yl)-1-(thiophen-2-yl)urea, also known as BTU, is a synthetic organic compound that has been widely studied for its various applications in scientific research. BTU is a colorless, crystalline solid that is soluble in water and alcohols. It has a molecular weight of 166.23 g/mol and a melting point of 164-167 °C. BTU is a highly versatile compound that is used in a variety of scientific research applications, including organic synthesis, drug delivery, and biochemistry.
作用機序
3-(but-3-yn-1-yl)-1-(thiophen-2-yl)urea is believed to act as an inhibitor of enzymes and other proteins involved in various biochemical and physiological processes. It has been shown to inhibit the activity of enzymes involved in the synthesis of fatty acids, cholesterol, and other bioactive lipids. Additionally, this compound has been shown to inhibit the activity of enzymes involved in the metabolism of nucleic acids and proteins.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of enzymes involved in the synthesis of fatty acids, cholesterol, and other bioactive lipids. Additionally, this compound has been shown to inhibit the activity of enzymes involved in the metabolism of nucleic acids and proteins. In vivo studies have demonstrated that this compound can reduce inflammation, improve glucose tolerance, and reduce liver damage in animal models.
実験室実験の利点と制限
The advantages of using 3-(but-3-yn-1-yl)-1-(thiophen-2-yl)urea in lab experiments include its low cost, ease of synthesis, and versatility. Additionally, this compound is a relatively non-toxic compound and is relatively stable at room temperature. The main limitation of using this compound in lab experiments is its low solubility in water, which can limit its use in certain applications.
将来の方向性
Future research on 3-(but-3-yn-1-yl)-1-(thiophen-2-yl)urea could focus on its use as a drug delivery system, as it has already been shown to be effective in this application. Additionally, further research could focus on the development of new synthetic methods for the preparation of this compound and other related compounds. Additionally, further research could explore the potential of this compound as a therapeutic agent, as it has already been shown to have anti-inflammatory and glucose-lowering effects in animal models. Finally, further research could focus on the potential of this compound to inhibit the activity of enzymes involved in the synthesis of bioactive lipids and nucleic acids.
合成法
3-(but-3-yn-1-yl)-1-(thiophen-2-yl)urea is synthesized through a two-step process. The first step involves the reaction of 1-bromo-3-butyn-1-ol with thiophen-2-yl isocyanate to form the intermediate this compound. The second step involves the hydrolysis of the intermediate to form the desired product, this compound.
科学的研究の応用
3-(but-3-yn-1-yl)-1-(thiophen-2-yl)urea is widely used in scientific research due to its versatile properties. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. It has also been used in drug delivery systems and as a building block for peptide synthesis. Additionally, this compound has been used in biochemistry and molecular biology research to study the mechanisms of action of various compounds.
特性
IUPAC Name |
1-but-3-ynyl-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS/c1-2-3-6-10-9(12)11-8-5-4-7-13-8/h1,4-5,7H,3,6H2,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWIQTSHPKUXBEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCNC(=O)NC1=CC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-(4-methoxyphenyl)acetamide](/img/structure/B6495867.png)
![N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-fluorobenzamide](/img/structure/B6495870.png)
![2-bromo-N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide](/img/structure/B6495873.png)
![N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}cyclopentanecarboxamide](/img/structure/B6495876.png)
![N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-N'-(1-phenylethyl)ethanediamide](/img/structure/B6495877.png)
![N-(2,4-difluorophenyl)-N'-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide](/img/structure/B6495884.png)
![N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-N'-[(3-methoxyphenyl)methyl]ethanediamide](/img/structure/B6495888.png)
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B6495895.png)
![2-(2-chlorophenyl)-N-[(2,5-dimethylfuran-3-yl)methyl]acetamide](/img/structure/B6495898.png)
![N-[(2,5-dimethylfuran-3-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B6495908.png)
![N-(2,4-dimethylphenyl)-2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]acetamide](/img/structure/B6495916.png)
![2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6495925.png)
![2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide](/img/structure/B6495927.png)